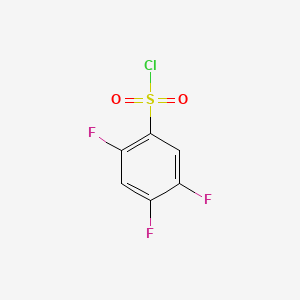
3-氟-4-甲氧基苯甲酰氯
描述
The compound 3-fluoro-4-methoxybenzoyl chloride is a fluorinated building block that has been synthesized through the Fries rearrangement of 2-fluorophenyl acetate. This process involves Lewis acid catalysis and has been performed on a kilogram scale, demonstrating its potential for industrial feasibility. The compound is of interest due to its utility in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 3-fluoro-4-methoxybenzoyl chloride is achieved through the Fries rearrangement, which is a scalable process. The rearrangement of 2-fluorophenyl acetate yields both ortho and para isomers, which can be separated and then converted into the desired fluorinated building blocks. The synthesis route is noted for its high yield and practicality, which is crucial for industrial applications .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-fluoro-4-methoxybenzoyl chloride is not detailed in the provided papers, the structure can be inferred from the name. It contains a benzene ring substituted with a fluoro group at the third position and a methoxy group at the fourth position, with a benzoyl chloride functional group attached to the ring. The molecular structure of related compounds has been confirmed using techniques such as IR, 1H-NMR, 13C-NMR, and MS, which are standard methods for structural confirmation in organic chemistry .
Chemical Reactions Analysis
The provided papers do not offer a direct analysis of the chemical reactions specific to 3-fluoro-4-methoxybenzoyl chloride. However, the compound is likely to be reactive due to the presence of the acyl chloride functional group, which is known to be highly reactive in nucleophilic acyl substitution reactions. This reactivity is useful for further chemical transformations, such as the synthesis of isoxazole and pyrazole derivatives, which are important in the development of herbicides and other bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-4-methoxybenzoyl chloride are not explicitly discussed in the provided papers. However, as an acyl chloride, it is expected to be a reactive, colorless to pale yellow liquid with a pungent odor. It should be handled with care due to its corrosive nature and potential to react with moisture to produce hydrochloric acid. The presence of the fluoro and methoxy substituents on the benzene ring would influence its electronic properties, potentially affecting its reactivity and solubility .
科学研究应用
合成氟建筑模块:3-氟-4-甲氧基苯甲酰氯用于可扩展合成关键的氟建筑模块。它是从2-氟苯乙酸酯的Fries重排反应中获得的,展示了它在有机合成中用于创建氟化合物的重要性 (Yerande et al., 2014)。
溶剂解离速率相关性:该化合物在研究苯甲酰氯的溶剂解离速率方面发挥作用。在这一领域的研究有助于理解不同溶剂体系中的反应机制和动力学 (Park & Kevill, 2011)。
氟代杂环化合物:它被用于合成各种含氟杂环化合物,展示了它在创建多样化化学结构方面的多功能性 (Shi, Wang & Schlosser, 1996)。
微乳液中的反应性:研究探讨了它在水包油微乳液中的反应性,为我们了解其在不同相中的行为提供了见解,并有助于我们理解复杂混合物中的反应动力学 (Fernández et al., 2003)。
杀虫活性:对3-氟-4-甲氧基苯甲酰氯的衍生物进行了研究,显示其在杀虫活性方面的潜在应用,表明其在害虫控制中的可能应用 (Mohan et al., 2004)。
抗炎活性:从3-氟-4-甲氧基苯甲酰氯衍生的化合物显示出抗炎活性的潜力,表明其在制药研究中的相关性 (Sun et al., 2019)。
安全和危害
3-Fluoro-4-methoxybenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .
未来方向
3-Fluoro-4-methoxybenzoyl chloride is commonly used in various chemical synthesis reactions to introduce FMOC protecting groups onto amines. The FMOC group improves the stability of the amine during the reaction and can be removed afterward.
Relevant Papers One relevant paper is "Fries rearrangement: scalable synthesis of key fluoro building blocks 3-fluoro-4-methoxybenzoyl chloride and 1, 2-diethoxy-3-fluorobenzene" .
作用机制
Target of Action
Benzoyl chloride compounds typically react with carboxylic acids, alcohols, and amines .
Mode of Action
3-Fluoro-4-methoxybenzoyl chloride, like other benzoyl chloride compounds, can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . The compound can also undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-methoxybenzoyl chloride. For instance, the compound reacts exothermically with water to form hydrochloric acid . Therefore, the presence of moisture could significantly affect its stability and reactivity.
属性
IUPAC Name |
3-fluoro-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSBAHQDKBWMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381351 | |
| Record name | 3-Fluoro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3907-15-1 | |
| Record name | 3-Fluoro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-methoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














